![molecular formula C13H13NS2 B13952723 Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- CAS No. 63123-25-1](/img/structure/B13952723.png)
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-
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Overview
Description
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is a heterocyclic compound that belongs to the thiazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- typically involves the reaction of 2-naphthylamine with carbon disulfide and an alkyl halide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the naphthalene ring.
Scientific Research Applications
Related Research and Potential Applications
Due to the limited information on the specific applications of 1-Ethyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole-2(1H)-thione, a broader look at related thiazole compounds is relevant:
- Similar Compounds : Naphtho[1,2-d]thiazole, a related compound, has a molecular weight of 185.25 g/mol and the molecular formula C11H7NS .
- KCa2 Channel Activation : Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) is identified as an activator of KCa2 channels, suggesting potential therapeutic applications for treating hypertension .
- Synthesis of Thiazole Derivatives : Research articles detail methods for synthesizing thiazole derivatives, which could be adapted for 1-Ethyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole-2(1H)-thione. General methods involve reacting aromatic amines with ammonium thiocyanate in the presence of benzyl trimethyl ammonium tribromide .
- General Method II : Equimolar amounts of substituted aromatic amine and ammonium thiocyanate are dissolved in anhydrous acetonitrile. Benzyl trimethyl ammonium tribromide is added, and the mixture is stirred until the reaction is complete. The mixture is then concentrated, diluted with water, and neutralized with potassium carbonate to isolate the product .
Further Research
Mechanism of Action
The biological activity of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it has been shown to activate potassium channels (KCa3.1, KCa2.2, KCa2.1, and KCa2.3), leading to enhanced endothelial hyperpolarization and vasodilation. This mechanism is particularly relevant in the context of cardiovascular diseases, where the compound can help lower blood pressure by promoting vasodilation .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]thiazole: Another thiazole derivative with a different ring fusion pattern.
Naphtho[1,2-d]imidazole: Contains an imidazole ring instead of a thiazole ring.
Naphtho[2,1-d]oxazole: Features an oxazole ring in place of the thiazole ring
Uniqueness
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is unique due to its specific ring structure and the presence of the thione group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13NS2
- Molecular Weight : 247.379 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 396.9 ± 52.0 °C at 760 mmHg
- Flash Point : 193.8 ± 30.7 °C
These properties indicate that the compound is stable under normal conditions, which is essential for its application in pharmaceutical formulations.
Naphtho[1,2-d]thiazole derivatives have been studied for their anticancer properties. They are believed to exert their effects through various mechanisms:
- Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes are crucial in cancer metastasis and tissue remodeling. Compounds similar to naphtho[1,2-d]thiazole have shown the ability to inhibit MMP activity, thereby preventing tumor invasion and metastasis .
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins, which are key regulators of cell death .
- Oxidative Stress Induction : Some studies suggest that naphtho[1,2-d]thiazole derivatives can induce oxidative stress in cancer cells, leading to cell injury and death through reactive oxygen species (ROS) generation .
Anticancer Activity
Several studies have highlighted the anticancer potential of naphtho[1,2-d]thiazole derivatives:
- A study reported that certain thiazole derivatives exhibited IC50 values in the range of 2.31 μM to 9.86 μM against HepG2 hepatocellular carcinoma cells, indicating potent anticancer activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 4c | HepG2 | 2.31 ± 0.43 |
Compound 4d | HepG2 | 2.94 ± 0.62 |
Compound 8c | HepG2 | 4.57 ± 0.85 |
Harmine | HepG2 | 2.54 ± 0.82 |
Cisplatin | HepG2 | 41 ± 0.63 |
This table illustrates the comparative potency of naphtho[1,2-d]thiazole derivatives against established chemotherapeutics.
Antimicrobial Activity
In addition to anticancer properties, naphtho[1,2-d]thiazole derivatives have shown antimicrobial activity against various pathogens:
- Thiazole-containing compounds have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Case Studies
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A recent study synthesized novel thiazole derivatives and evaluated their biological activities. Among these compounds, those containing naphtho[1,2-d]thiazole structures demonstrated significant cytotoxic effects against multiple cancer cell lines and were identified as promising candidates for further development as anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships of naphtho[1,2-d]thiazole derivatives revealed that modifications at specific positions on the thiazole ring could enhance biological activity. For example, substituents that increase lipophilicity often correlate with improved cellular uptake and efficacy against cancer cells .
Properties
CAS No. |
63123-25-1 |
---|---|
Molecular Formula |
C13H13NS2 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
1-ethyl-4,5-dihydrobenzo[e][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C13H13NS2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)16-13(14)15/h3-6H,2,7-8H2,1H3 |
InChI Key |
LLLDOZVMMUSWMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCC3=CC=CC=C32)SC1=S |
Origin of Product |
United States |
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